molecular formula C24H27NO B5169573 {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol

{2-[(diethylamino)methyl]phenyl}(diphenyl)methanol

Cat. No. B5169573
M. Wt: 345.5 g/mol
InChI Key: OCPVPVQPZYDBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(diethylamino)methyl]phenyl}(diphenyl)methanol, also known as tamoxifen, is a selective estrogen receptor modulator (SERM) that is widely used in breast cancer treatment. Tamoxifen is a nonsteroidal compound that competes with estrogen for binding to the estrogen receptor (ER), thereby inhibiting the growth of ER-positive breast cancer cells. In addition to its anti-estrogenic effects, tamoxifen also has estrogenic effects in certain tissues, such as bone and uterine tissue.

Mechanism of Action

Tamoxifen exerts its anti-cancer effects by binding to the ER and blocking the binding of estrogen to the receptor. This inhibits the growth of ER-positive breast cancer cells, which are dependent on estrogen for growth and survival. Tamoxifen also has estrogenic effects in certain tissues, such as bone and uterine tissue, which can have both beneficial and adverse effects.
Biochemical and physiological effects:
Tamoxifen has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. Tamoxifen has also been shown to have beneficial effects on bone density and lipid metabolism, as well as adverse effects on the uterus, including an increased risk of endometrial cancer.

Advantages and Limitations for Lab Experiments

Tamoxifen is widely used in laboratory experiments to study the role of estrogen signaling in various physiological processes, such as development, reproduction, and cancer. Tamoxifen is also used in genetic engineering to induce conditional gene expression, allowing for temporal and tissue-specific control of gene expression. However, {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol has some limitations, including its variable pharmacokinetics and potential for off-target effects.

Future Directions

There are a number of future directions for research on {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol, including the development of more potent and selective SERMs with fewer adverse effects, the identification of biomarkers to predict response to {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol, and the investigation of novel therapeutic combinations with {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol to improve treatment outcomes. Additionally, further research is needed to better understand the mechanisms of {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol resistance and to develop strategies to overcome resistance in breast cancer patients.

Synthesis Methods

Tamoxifen was first synthesized by Dora Richardson in 1962 at the Michigan Cancer Foundation (now known as the Karmanos Cancer Institute). The synthesis of {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol involves a series of chemical reactions, including the condensation of 4-hydroxybenzophenone with N,N-diethyl-p-toluidine, followed by reduction of the resulting imine with sodium borohydride to yield {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol.

Scientific Research Applications

Tamoxifen has been extensively studied for its anti-cancer properties, particularly in breast cancer. Tamoxifen is used as adjuvant therapy in women with early-stage breast cancer to reduce the risk of recurrence and improve overall survival. Tamoxifen is also used in the treatment of metastatic breast cancer and as a chemopreventive agent in women at high risk of developing breast cancer.

properties

IUPAC Name

[2-(diethylaminomethyl)phenyl]-diphenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO/c1-3-25(4-2)19-20-13-11-12-18-23(20)24(26,21-14-7-5-8-15-21)22-16-9-6-10-17-22/h5-18,26H,3-4,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPVPVQPZYDBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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